2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide is a chemical compound with significant pharmacological interest. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The compound's molecular formula is , and it has a molar mass of 266.08 g/mol. Its CAS number is 1001518-83-7, and it is classified as a potential pharmaceutical agent due to its structural characteristics and biological properties .
The synthesis of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide typically involves several steps:
The reaction yields can vary based on the specific conditions employed, including temperature, time, and concentration of reactants, often achieving yields between 50% and 90% depending on the method used .
The presence of bromine and difluoromethyl groups contributes to its unique reactivity and biological activity, making it an interesting target for further study in medicinal chemistry .
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide can undergo various chemical reactions:
These reactions are crucial for modifying the compound's structure to optimize its pharmacological properties .
The mechanism of action for 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide primarily involves interactions at the molecular level with specific biological targets. Pyrazole derivatives have been shown to exhibit various pharmacological effects, including anti-inflammatory and analgesic activities.
Data from studies indicate that modifications on the pyrazole ring significantly affect its potency and selectivity towards different biological targets .
Relevant data indicate that the compound exhibits moderate toxicity; therefore, handling should be done with care due to its irritant properties .
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide has several scientific applications:
The synthesis of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetohydrazide (molecular formula: C₇H₁₀BrF₂N₄O; molecular weight: 204.18 g/mol) proceeds through sequential functionalization of the pyrazole core. The initial step involves cyclocondensation between hydrazine derivatives and 1,3-dicarbonyl precursors, yielding 3-(difluoromethyl)-5-methyl-1H-pyrazole. Subsequent N-alkylation with ethyl chloroacetate introduces the acetohydrazide precursor, forming ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate. Bromination at the pyrazole C4 position using brominating agents (e.g., N-bromosuccinimide) delivers ethyl [4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate (molecular formula: C₉H₁₁BrF₂N₂O₂; molecular weight: 297.10 g/mol). The final hydrazinolysis employs hydrazine hydrate in ethanol under reflux, cleaving the ester to yield the target acetohydrazide [7].
Table 1: Key Intermediates in Multi-Step Synthesis
Intermediate | Molecular Formula | Key Reaction | Function |
---|---|---|---|
3-(Difluoromethyl)-5-methyl-1H-pyrazole | C₅H₆F₂N₂ | Cyclocondensation | Pyrazole core formation |
Ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate | C₉H₁₂F₂N₂O₂ | N-Alkylation | Acetate side chain introduction |
Ethyl [4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate | C₉H₁₁BrF₂N₂O₂ | Electrophilic bromination | C4 functionalization |
Optimization focuses on controlling reaction parameters:
Difluoromethyl group (-CF₂H) installation at the pyrazole C3 position exploits electrophilic or radical methodologies. Electrophilic difluoromethylation employs reagents like diethylaminosulfur trifluoride (DAST) or N-bromosuccinimide/sodium difluorocarbene precursors, reacting with 5-methyl-1H-pyrazole-3-carbaldehyde intermediates. This approach achieves >80% regioselectivity for C3 substitution due to the electron-rich character of the pyrazole C3/C5 positions [4] [7].
Radical difluoromethylation utilizes photoredox catalysis with bromodifluoromethane (BrCF₂H) or Zn(SO₂CF₂H)₂ under blue LED irradiation. Silver-mediated reactions with trimethylsilyldifluoromethane (TMSCF₂H) generate ·CF₂H radicals that couple with pyrazole enolates, though competing trifluoromethylation requires careful radical source selection [4].
Table 2: Difluoromethylation Reagents and Performance
Reagent Class | Example | Regioselectivity (C3 vs C5) | Yield Range | Limitations |
---|---|---|---|---|
Electrophilic | DAST | 8:1 | 60–75% | Acid sensitivity |
Radical | TMSCF₂H/AgNO₃ | 5:1 | 70–85% | Requires inert atmosphere |
Carbene | HCF₂Cl/LiHMDS | 7:1 | 65–80% | Competing dehalogenation |
Critical factors influencing regioselectivity:
The hydrazide formation from ethyl [4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate employs nucleophilic acyl substitution. Solvent polarity significantly impacts reaction kinetics:
Catalytic systems enhance efficiency:
Table 3: Solvent and Catalyst Performance in Hydrazide Formation
Condition | Reaction Time (h) | Yield (%) | Byproducts |
---|---|---|---|
Ethanol (reflux) | 12 | 81 | Ethyl hydrazinecarboxylate (<5%) |
Dimethylformamide (80°C) | 6 | 88 | None detected |
Water/Pd catalyst (60°C) | 4 | 93 | Hydrazino-alcohols (2%) |
Tetrahydrofuran/triethylamine | 8 | 85 | Diacylhydrazine (7%) |
Optimized protocol:
Electrophilic bromination of ethyl [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetate presents three scalability challenges:
Purification Complexity:Co-produced hydrogen bromide promotes ester hydrolysis. Mitigation:
Table 4: Scalability Metrics for Brominated Intermediate
Scale | Brominating Agent | C4 Selectivity | Yield | Purity |
---|---|---|---|---|
100 g | Br₂ | 8:1 | 75% | 92% |
1 kg | N-Bromosuccinimide | 12:1 | 82% | 95% |
10 kg | 1,3-Dibromo-5,5-dimethylhydantoin | 18:1 | 85% | 97% |
Process improvements:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1